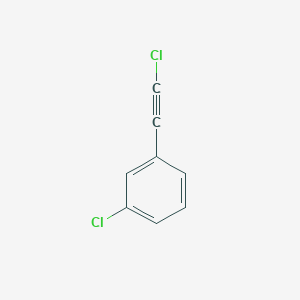
1-Chloro-3-(chloroethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-chloro-3-(chloroethynyl)benzene can be achieved through several methods. One common approach involves the chlorination of 3-ethynylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the scale and desired application of the compound.
Análisis De Reacciones Químicas
1-Chloro-3-(chloroethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the chloroethynyl group can lead to the formation of alkenes or alkanes. Catalytic hydrogenation using palladium on carbon is a common method for such reductions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-3-(chloroethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-chloro-3-(chloroethynyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the chloroethynyl group can act as an electrophile, participating in various substitution and addition reactions. The benzene ring provides stability and resonance, facilitating these reactions.
In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-3-(chloroethynyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-phenylacetylene: This compound has a similar structure but with the chloroethynyl group attached to the second position of the benzene ring. It exhibits different reactivity and applications due to the positional difference.
1-Chloro-4-ethynylbenzene:
1-Bromo-3-(chloroethynyl)benzene: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
84553-19-5 |
|---|---|
Fórmula molecular |
C8H4Cl2 |
Peso molecular |
171.02 g/mol |
Nombre IUPAC |
1-chloro-3-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8H4Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H |
Clave InChI |
FGXADESKQTYASM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C#CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


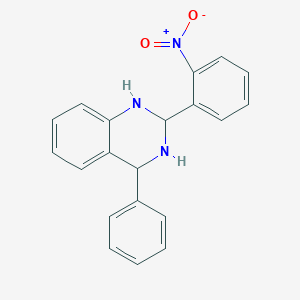

![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
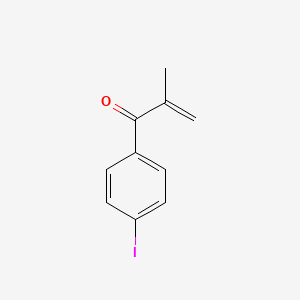
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
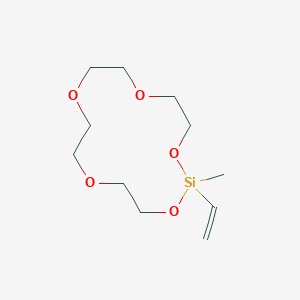
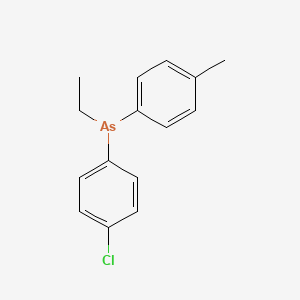

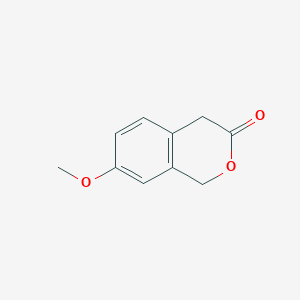
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
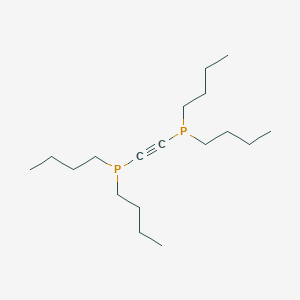
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
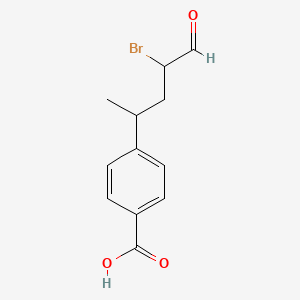
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
